1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic organic compound belonging to the pyrazolopyridine family. These compounds are characterized by a pyrazole ring fused to a pyridine ring. While specific applications of 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid are not extensively discussed in the provided literature, its derivatives are highlighted for their potential biological activities, particularly as adenosine receptor antagonists [] and potential therapeutic agents for cardiovascular diseases. [, , ] The presence of a carboxylic acid group allows for further derivatization and exploration of its properties in various scientific research areas.
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo-pyridine class of compounds. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other pharmaceutical agents. Its structure consists of a pyrazole ring fused to a pyridine ring, with a carboxylic acid functional group at the 6-position.
The compound can be synthesized through various methods, including nucleophilic substitution reactions and cyclization processes involving readily available precursors. Research has been conducted to explore its synthesis and biological activities, leading to a growing body of literature on its properties and applications.
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid is classified as a bicyclic heterocyclic compound. It is part of the larger family of pyrazolo-pyridines, which are known for their diverse biological activities and potential therapeutic uses.
The synthesis of 1H-pyrazolo[4,3-B]pyridine-6-carboxylic acid can be achieved through several methodologies:
The synthesis often employs mild reaction conditions and can yield high purity products. For instance, using sodium nitrite as a reagent under acidic conditions has been shown to provide favorable yields with minimal by-products .
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid features:
The molecular formula is , with a molecular weight of approximately 162.14 g/mol. The compound's structural characteristics contribute to its biological activity and interaction with various biological targets.
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid participates in various chemical reactions that enhance its utility in drug development:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. For example, acylation may be performed using coupling reagents like DCC (dicyclohexylcarbodiimide) to facilitate the reaction.
The mechanism of action for 1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid largely revolves around its ability to inhibit specific kinases involved in signaling pathways related to cancer and inflammation.
Research indicates that this compound can modulate enzyme activity by binding to the active site or allosteric sites on target proteins, thereby influencing cellular processes such as proliferation and apoptosis.
Relevant data from studies indicate that variations in substituents on the pyrazole or pyridine rings significantly affect both physical properties and biological activity .
1H-Pyrazolo[4,3-B]pyridine-6-carboxylic acid has several scientific uses:
This fused heterocyclic compound integrates pyrazole and pyridine rings with a carboxylic acid functionality at position 6. Its unique architecture enables diverse chemical modifications and biological interactions, positioning it as a privileged scaffold in medicinal chemistry. The compound’s balanced physicochemical properties and hydrogen-bonding capacity facilitate targeted molecular recognition, driving research interest across therapeutic areas including metabolic disorders and inflammation [1] [6].
Systematic Nomenclature:
Structural Features:
Table 1: Nomenclature and Structural Identifiers
Nomenclature Type | Identifier |
---|---|
CAS Registry Number | 1256807-59-6 |
IUPAC Name | 1H-Pyrazolo[4,3-b]pyridine-6-carboxylic acid |
Molecular Formula | C₇H₅N₃O₂ |
SMILES Notation | OC(=O)C1=CN=C2C=NNC2=C1 |
Key Tautomer | 1H-form (thermodynamically stable) |
Early Synthetic Routes (Pre-2000):Initial syntheses relied on cyclocondensation of 5-aminopyrazoles with β-diketones or aldehydes under acidic conditions. These methods suffered from:
Modern Advancements (Post-2010):1. One-Pot Cyclizations:- Utilizes 2-chloro-3-nitropyridine precursors- Features nucleophilic displacement followed by catalytic reduction and ring closure- Achieves yields >75% with microwave assistance [6]
Table 2: Evolution of Synthetic Methodologies
Period | Method | Key Reagents/Conditions | Yield Range |
---|---|---|---|
1900-1990 | Acid-catalyzed cyclocondensation | Glacial AcOH, 110°C, 12h | 30-45% |
2000-2010 | Transition metal-catalyzed coupling | Pd(OAc)₂, XPhos, 100°C | 50-65% |
2015-Present | Microwave-assisted one-pot synthesis | DMF, K₂CO₃, 150°C MW, 30min | 75-90% |
Structural Milestones:
PPARα Agonism:Derivatives demonstrate high selectivity for peroxisome proliferator-activated receptor alpha (PPARα):
Kinase Inhibition Scaffolds:
Structure-Activity Relationship (SAR) Insights:
Table 3: Biologically Active Derivatives
Derivative | Key Structural Features | Biological Target | Activity |
---|---|---|---|
3-Amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | C3-NH₂ group | PPARα | EC₅₀ = 0.18 μM |
3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | C3-Br | Kinase inhibitor scaffold | Suzuki coupling handle |
1-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | N1-CH₃ | Metabolic stability probe | t₁/₂ = 120 min (microsomes) |
Emerging Applications:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1